molecular formula C84H127N27O21 B12373993 Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse

Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse

Cat. No.: B12373993
M. Wt: 1851.1 g/mol
InChI Key: DTYYQMITEJFQEB-AOQQEYLFSA-N
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Description

Amino Acid Composition

The peptide comprises 15 residues with the following composition:

  • Basic residues : 3 arginine (R), 1 histidine (H)
  • Hydrophobic residues : 2 valine (V), 2 phenylalanine (F), 1 leucine (L)
  • Polar residues : 2 serine (S), 1 asparagine (N), 1 tyrosine (Y)
  • Structural residues : 1 proline (P)

Table 1: Physicochemical Properties of MOG 40-54

Property Value
Molecular weight 1951.19 Da
Isoelectric point (pI) 10.74
GRAVY hydrophobicity -1.92
Net charge at pH 7.4 +3

Calculated using ProteinAnalysis tools.

The high pI reflects the dominance of basic residues (R, H), which facilitate interactions with negatively charged lipid membranes and T-cell receptors. The negative GRAVY score indicates moderate hydrophilicity, consistent with its solubility in aqueous buffers used for immunological assays.

Properties

Molecular Formula

C84H127N27O21

Molecular Weight

1851.1 g/mol

IUPAC Name

2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C84H127N27O21/c1-43(2)32-56(73(124)103-57(35-48-22-26-51(115)27-23-48)74(125)100-54(17-11-29-95-83(89)90)70(121)104-60(37-64(86)116)69(120)97-39-65(117)118)102-76(127)59(36-49-38-93-42-98-49)106-79(130)66(44(3)4)110-80(131)67(45(5)6)109-72(123)55(18-12-30-96-84(91)92)101-77(128)61(40-112)107-75(126)58(34-46-14-8-7-9-15-46)105-78(129)63-19-13-31-111(63)81(132)62(41-113)108-71(122)53(16-10-28-94-82(87)88)99-68(119)52(85)33-47-20-24-50(114)25-21-47/h7-9,14-15,20-27,38,42-45,52-63,66-67,112-115H,10-13,16-19,28-37,39-41,85H2,1-6H3,(H2,86,116)(H,93,98)(H,97,120)(H,99,119)(H,100,125)(H,101,128)(H,102,127)(H,103,124)(H,104,121)(H,105,129)(H,106,130)(H,107,126)(H,108,122)(H,109,123)(H,110,131)(H,117,118)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-/m0/s1

InChI Key

DTYYQMITEJFQEB-AOQQEYLFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

Preparation Methods

Standard Fluorenylmethoxycarbonyl (Fmoc) Chemistry

MOG (40-54) peptide is typically synthesized using standard Fmoc chemistry, which is the predominant method for peptide synthesis in research settings. This approach involves solid-phase peptide synthesis (SPPS) techniques.

Based on documented methods for similar MOG peptides, the synthesis protocol likely follows these steps:

  • Initial amino acid attachment to a solid support resin
  • Sequential deprotection of the Fmoc group using 20% piperidine in DMF
  • Coupling of subsequent amino acids using HBTU/HOBt activation
  • Final cleavage from the resin using TFA cocktail
  • Purification by reverse-phase HPLC

Commercial suppliers such as Anaspec Inc. utilize Fmoc chemistry for the synthesis of MOG peptides, as documented in experimental studies employing these peptides. While specific reaction conditions are proprietary, the general approach follows established peptide synthesis protocols.

Formulation for Experimental Applications

Preparation for EAE Studies

For experimental autoimmune encephalomyelitis (EAE) studies, MOG (40-54) requires specific formulation steps:

  • The peptide is typically dissolved to achieve a concentration of 1.5 mg/ml
  • It is then emulsified in complete Freund's adjuvant (CFA) containing 200 ng/ml Mycobacterium tuberculosis
  • The emulsion is prepared for subcutaneous administration in experimental animals

This preparation method has been documented in multiple studies investigating the encephalitogenic potential of MOG (40-54) and its ability to induce experimental autoimmune encephalomyelitis.

Preparation for Immunological Assays

For immunological binding studies and T cell response assays, MOG (40-54) is prepared differently:

  • The peptide is dissolved in an appropriate buffer (typically PBS)
  • For binding studies with H-2Db, the peptide is incubated with recombinant H-2Db protein
  • This complex is then used to assess binding to MOG-specific CD8+ T cells

In some studies, biotinylated versions of MOG peptides are prepared for surface plasmon resonance (Biacore) analysis, allowing researchers to quantify binding interactions.

Purification and Quality Control

Quality Control Parameters

Quality control for commercially prepared MOG (40-54) typically involves:

  • Mass spectrometry analysis to confirm correct molecular weight (theoretical MW: 1851.08 Da)
  • Analytical HPLC to establish purity (typically ≥95%)
  • Amino acid analysis to confirm composition
  • Functional testing in binding assays with H-2Db

Table 2: Quality Control Specifications for MOG (40-54)

Parameter Acceptance Criteria Method
Appearance White to off-white powder Visual inspection
Purity ≥95% Analytical HPLC
Identity Mass matches theoretical Mass spectrometry
Solubility Soluble in aqueous buffer Visual assessment
Functional activity Binds to H-2Db Binding assay

Analytical Characterization

Structural Confirmation

Analytical techniques employed for structural confirmation of MOG (40-54) include:

  • Mass spectrometry (MS) for molecular weight determination
  • Amino acid analysis for composition verification
  • Circular dichroism (CD) spectroscopy for secondary structure analysis

These methods ensure that the synthesized peptide matches the expected sequence and structural properties.

Functional Analysis

Functional characterization of MOG (40-54) involves:

  • Binding studies with recombinant H-2Db protein
  • T cell proliferation assays to confirm biological activity
  • Encephalitogenic potential in EAE animal models

Research has demonstrated that MOG (40-54) effectively binds recombinant H-2Db protein and this complex successfully binds MOG-specific CD8+ T cells, confirming its functional integrity.

Research Applications and Importance

MOG (40-54) has proven particularly valuable in neurological research for several reasons:

  • It serves as a CD8-related self-antigenic epitope of the myelin oligodendrocyte glycoprotein protein
  • It effectively binds recombinant H-2Db protein, forming complexes that bind MOG-specific CD8+ T cells
  • It has been used to study T cell responses during experimental autoimmune encephalomyelitis
  • It represents part of the core encephalitogenic epitope necessary for MOG-specific CD8+ T cell responses

Studies have shown that MOG (40-54) demonstrates a range of affinities for H-2Db in overlapping decamer experiments, indicating its importance in understanding the molecular basis of autoimmune responses in the central nervous system.

Chemical Reactions Analysis

General Information

PropertyDescription
SynonymMOG (40-54)
Molecular FormulaC84H127N27O21C_{84}H_{127}N_{27}O_{21}
text
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| Molecular Weight | 1851.08 g/mol |

MOG 40-54 in Immunological Studies

In vivo studies have shown that inoculation of MOG peptides, including MOG 40-54, into mice induces CD4+ and CD8+ T cells .

Experimental Autoimmune Encephalomyelitis (EAE):

  • EAE is an animal model often used to study multiple sclerosis .

  • Immunization with MOG 40-54 induces EAE in wild-type mice .

  • Studies on immunoproteasome-deficient mice (LMP-2KO) and wild-type mice (wt) inoculated with MOG 40-54 showed similar EAE development, suggesting that the immunoproteasome does not play a key role in demyelinating disease .

T Cell Response:

  • MOG 40-54 binds to the recombinant H-2Db protein, which then binds MOG-specific CD8 T cells .

  • In MOG peptide-immunized mice, both CD4+ and CD8+ T cells actively produce IFNγ in response to in vivo antigen contact .

Antibody Binding and Epitope Specificity

  • The major contribution to antibody binding is made by the FG loop and the flanking G-strand amino acids (amino acids 101–108) .

  • His 103 and Ser 104, located at the tip of the FG loop, are crucial for antibody recognition. Mutation of these amino acids significantly reduces the binding of demyelinating conformation-dependent mAbs .

  • The pathogenic anti-MOG antibody response primarily targets the immunodominant region centered at the FG loop of MOG .

Scientific Research Applications

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

MOG (40-54) has been utilized to induce EAE in various animal models, particularly in C57BL/6 mice. EAE serves as a widely accepted model for studying multiple sclerosis. Research has demonstrated that immunization with MOG peptides can lead to clinical symptoms resembling those of multiple sclerosis, including paralysis and CNS inflammation.

  • Case Study : In one study, C57BL/6 mice immunized with MOG (40-54) developed significant neurological deficits, indicating robust immune activation against this peptide. Histological analyses revealed extensive demyelination and inflammatory cell infiltration in the CNS .

T Cell Activation Studies

The ability of MOG (40-54) to activate specific T cell subsets is a focal point in understanding autoimmune responses. Research indicates that truncated forms of MOG peptides, including MOG (40-54), can effectively bind to major histocompatibility complex (MHC) molecules, leading to T cell activation.

  • Experimental Findings : Studies have shown that MOG (40-54) binds strongly to H-2Db molecules, facilitating the activation of CD8+ T cells, which are crucial for mediating EAE . This binding correlates with the induction of paralytic disease, highlighting its potential as an immunogenic target.

Pathogenesis of Demyelinating Diseases

MOG (40-54) plays a significant role in elucidating the pathogenesis of demyelinating diseases. The peptide has been implicated in various studies exploring its interaction with antibodies and T cells.

  • Clinical Relevance : The presence of antibodies against MOG has been associated with several inflammatory demyelinating conditions, including neuromyelitis optica spectrum disorder and acute disseminated encephalomyelitis . Understanding these interactions can lead to better diagnostic markers and therapeutic targets.

Comparative Data Table

Application AreaDescriptionKey Findings
EAE InductionUse of MOG (40-54) to induce EAE in mouse modelsInduces paralysis and CNS inflammation; mimics multiple sclerosis symptoms
T Cell ActivationActivation of CD8+ T cells through binding to H-2DbStrong binding correlates with disease induction; critical for immune response
Pathogenesis InsightsRole in understanding mechanisms behind demyelinating diseasesAssociated with various CNS inflammatory diseases; potential therapeutic target

Mechanism of Action

Myelin Oligodendrocyte Glycoprotein (40-54) exerts its effects by binding to specific receptors on CD8 T cells. This binding activates the T cells, leading to an immune response. The peptide fragment is presented in association with the H-2Db protein, which is crucial for its recognition by T cells. This interaction is pivotal in the development of autoimmune responses in experimental models .

Comparison with Similar Compounds

Research Implications and Limitations

  • Therapeutic Insights : Compounds like cyclophosphamide and IVIG show efficacy in MOGAD patients, but their effects in MOG (40-54)-induced EAE remain understudied .

Biological Activity

Myelin oligodendrocyte glycoprotein (MOG) is a minor component of myelin in the central nervous system (CNS), crucial for the integrity and functionality of myelin sheaths. The peptide sequence MOG (40-54) has garnered significant attention due to its role in autoimmune demyelinating diseases, particularly in the context of experimental autoimmune encephalomyelitis (EAE). This article delves into the biological activity of MOG (40-54), focusing on its immunological implications, pathogenic mechanisms, and related research findings.

Structural and Functional Overview

MOG is a Type 1 integral membrane glycoprotein with a molecular weight of 26–28 kDa, predominantly expressed in the CNS. The human MOG gene is located on chromosome 6, while the mouse counterpart is found on chromosome 17 within the major histocompatibility complex (MHC) region . The peptide MOG (40-54) is derived from a larger sequence and contains critical epitopes that engage immune responses.

Immunogenicity and Encephalitogenic Activity

Key Findings:

  • Encephalitogenic Potential: Studies have demonstrated that MOG (40-54) can effectively bind to MHC class I molecules and activate CD8+ T cells, which are pivotal in mediating EAE. Specifically, MOG (40-54) retains the capability to induce clinical paralysis and CNS inflammation in mouse models .
  • Comparative Efficacy: Research indicates that while truncated peptides like MOG (44-54) show some binding affinity to T cells, they do not consistently induce EAE as effectively as MOG (40-54) . This highlights the importance of specific amino acid sequences in determining immunogenicity.

Pathogenic Mechanisms

The pathogenicity associated with MOG antibodies (MOG-Abs) has been extensively studied:

  • Autoimmune Response: In various animal models, including mice and rats, MOG-Abs have been implicated in demyelination processes. These antibodies can activate complement pathways leading to oligodendrocyte damage and subsequent neuroinflammation .
  • Cellular Interactions: MOG has been shown to interact with several cellular receptors, including DC-SIGN, which may modulate immune responses by maintaining antigen-presenting cells in a tolerogenic state . Moreover, MOG-IgG can alter cytoskeletal dynamics within oligodendrocytes and enhance antigen presentation .

Case Studies and Clinical Relevance

Recent studies have proposed diagnostic criteria for MOG antibody-associated disease (MOGAD), which includes conditions such as acute disseminated encephalomyelitis and optic neuritis. The presence of MOG-IgG is considered a core criterion for diagnosis . Furthermore:

  • Clinical Manifestations: Patients with MOGAD often present with unique clinical features distinct from multiple sclerosis, including bilateral optic neuritis and longitudinally extensive transverse myelitis .
  • Pathological Evidence: Brain biopsies from patients with MOGAD reveal distinct pathological changes characterized by T-cell infiltration and complement-mediated demyelination .

Research Findings Summary Table

StudyFindings
Delarasse et al. (2003)Identified that truncated peptides like pMOG 40–54 can activate encephalitogenic CD8+ T cells in C57BL/6 mice.
Liu et al. (2022)Demonstrated that human MOG-IgG induces oligodendrocyte cytoskeletal changes and enhances antigen presentation through opsonization.
Wang et al. (2021)Proposed diagnostic criteria for MOGAD based on clinical presentations associated with MOG-IgG positivity.

Q & A

Q. What is the standard protocol for inducing experimental autoimmune encephalomyelitis (EAE) using MOG 40-54?

  • Methodological Answer : MOG 40-54 is emulsified in Complete Freund’s Adjuvant (CFA) and injected subcutaneously into mice/rats, followed by intraperitoneal administration of pertussis toxin (100–200 ng) to disrupt the blood-brain barrier. Clinical scoring for paralysis severity (e.g., 0 = no symptoms; 5 = moribund) is performed daily. Histological analysis of CNS inflammation and demyelination is conducted post-sacrifice .
  • Key Considerations :
  • Optimize peptide dosage (e.g., 100–200 µg per animal) and adjuvant ratio (e.g., 1:1 peptide:CFA) for consistent disease induction.
  • Include control groups immunized with CFA alone or irrelevant peptides.

Q. How do researchers select between MOG 40-54 and other truncated peptides (e.g., MOG 44-54) for EAE studies?

  • Methodological Answer : MOG 40-54 induces full clinical paralysis and robust CNS inflammation in mice, whereas MOG 44-54 only partially replicates these effects . Selection depends on study goals:
  • Use MOG 40-54 for modeling severe, progressive EAE.
  • Use truncated variants (e.g., MOG 44-54) to investigate epitope-specific T-cell activation thresholds or partial disease mechanisms.

Q. What are the storage and solubility requirements for MOG 40-54?

  • Methodological Answer :
  • Store lyophilized peptide at -20°C in airtight vials to prevent degradation.
  • Reconstitute in deionized water or 0.1% aqueous trifluoroacetic acid (TFA) to achieve 1–10 mg/mL stock solutions. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. Why does MOG 40-54 induce more severe EAE than MOG 44-54?

  • Methodological Answer : Structural studies suggest MOG 40-54 binds more stably to MHC class I (H-2Db) and activates CD8+ T cells with higher avidity. Key residues (e.g., Tyr-44, Arg-46) in MOG 40-54 enhance TCR interaction, driving robust neuroinflammation. In contrast, MOG 44-54 lacks these residues, leading to weaker immune activation .
  • Data Contradiction Analysis : Discrepancies in disease severity may arise from differences in peptide purity (>97% HPLC recommended) or animal MHC haplotypes. Validate peptide-MHC binding affinity using surface plasmon resonance (SPR) or tetramer staining .

Q. How can cytokine profiling resolve contradictions in immune responses to MOG peptides across studies?

  • Methodological Answer : Use multi-parametric flow cytometry or Luminex assays to quantify cytokine levels (e.g., IL-6, TNF-α, IFN-γ) in splenocytes or CNS-infiltrating cells. For example:
  • MOG 40-54-primed dendritic cells (DCs) secrete TGF-β, IL-6, and IL-10, promoting Th17 differentiation .
  • IL-32α transgenic mice show reduced IL-1β and IL-6 in the spinal cord, correlating with milder EAE .
    • Key Variables :
  • Animal strain (e.g., C57BL/6 vs. SJL/J).
  • Timing of cytokine measurement (acute vs. chronic phase).

Q. What methodologies validate oligodendrocyte-specific effects of MOG 40-54 in vitro?

  • Methodological Answer :
  • Use primary rat oligodendrocyte progenitor cultures: Differentiate progenitors with thyroid hormone (T3) and assess MOG expression via qPCR or Western blot (WB) .
  • Validate antibodies (e.g., ab109746) for specificity in WB (1:1000 dilution) or IHC (1:200) using knockout controls .

Experimental Design & Data Analysis

Q. How to address variability in MOG 40-54-induced EAE across laboratories?

  • Methodological Answer : Standardize:
  • Peptide synthesis (e.g., solid-phase Fmoc chemistry with mass spectrometry validation).
  • Adjuvant formulation (e.g., Mycobacterium tuberculosis concentration in CFA).
  • Disease scoring criteria (e.g., double-blind assessments) .

Q. What strategies distinguish T-cell-mediated vs. antibody-mediated demyelination in MOG models?

  • Methodological Answer :
  • Adoptive transfer: Isolate CD4+ or CD8+ T cells from MOG 40-54-immunized donors and transfer to naïve recipients to isolate T-cell effects .
  • Anti-MOG antibody depletion: Use protein A/G columns to remove serum antibodies and assess demyelination via luxol fast blue staining .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.